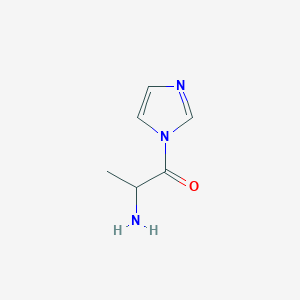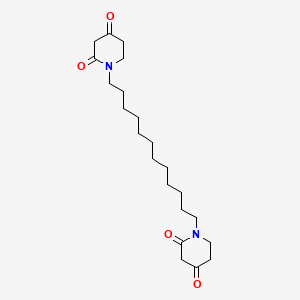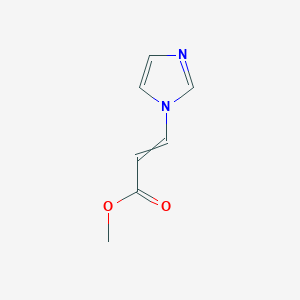
Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate is a complex organic compound with a unique structure that includes both ester and benzothiazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate typically involves the esterification of 2,3-dihydro-1,3-benzothiazole-2-carboxylic acid with ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates, which can then interact with enzymes or receptors in biological systems. The benzothiazole ring may also play a role in binding to specific proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate: Shares the ester functional group but lacks the benzothiazole ring.
Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate: Similar ester structure but with a different carbon backbone.
Uniqueness
Ethyl 2-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-2-carboxylate is unique due to the presence of both ester and benzothiazole functional groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler compounds.
Propriétés
Numéro CAS |
92906-70-2 |
|---|---|
Formule moléculaire |
C14H17NO4S |
Poids moléculaire |
295.36 g/mol |
Nom IUPAC |
ethyl 2-(2-ethoxy-2-oxoethyl)-3H-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C14H17NO4S/c1-3-18-12(16)9-14(13(17)19-4-2)15-10-7-5-6-8-11(10)20-14/h5-8,15H,3-4,9H2,1-2H3 |
Clé InChI |
JWFWPTATNXYWQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(NC2=CC=CC=C2S1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)



![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)

![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)



